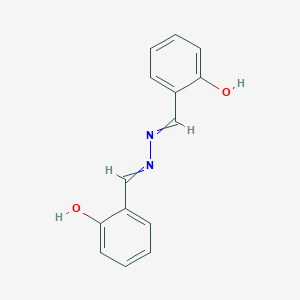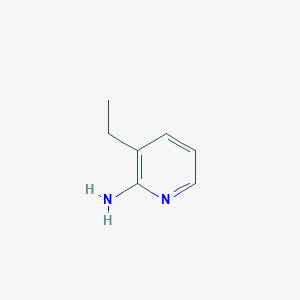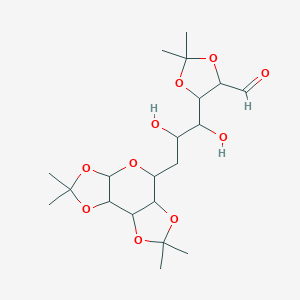
Dai-tunicamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dai-tunicamine is a natural product isolated from marine organisms. It has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been the subject of scientific research for several years, and its potential applications in medicine and other fields are currently being explored.
Wirkmechanismus
The mechanism of action of dai-tunicamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, the compound has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in the development of cancer. By inhibiting this enzyme, dai-tunicamine may help to prevent the growth and spread of cancer cells.
Biochemische Und Physiologische Effekte
Dai-tunicamine has been found to have a range of biochemical and physiological effects on the body. For example, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dai-tunicamine in lab experiments is its potential anti-tumor properties. Researchers can use the compound to study the mechanisms by which cancer cells grow and spread, and to test potential treatments for cancer. However, one limitation of using dai-tunicamine in lab experiments is its complex structure, which makes it difficult to synthesize and study.
Zukünftige Richtungen
There are several potential future directions for research on dai-tunicamine. One area of interest is the development of new methods for synthesizing the compound in the laboratory. This could make it easier for researchers to study the compound and potentially develop new treatments based on its properties. In addition, researchers are interested in exploring the potential applications of dai-tunicamine in other areas, such as anti-viral and anti-inflammatory treatments. Finally, researchers are interested in studying the mechanisms by which dai-tunicamine works, in order to better understand its potential applications in medicine.
Synthesemethoden
Dai-tunicamine is a complex molecule that is difficult to synthesize in the laboratory. Currently, the most common method for obtaining the compound is through extraction from marine organisms. Researchers have also attempted to synthesize the compound through chemical synthesis, but these efforts have been limited due to the compound's complex structure.
Wissenschaftliche Forschungsanwendungen
Dai-tunicamine has been the subject of numerous scientific studies, primarily due to its potential anti-tumor properties. Researchers have found that the compound can inhibit the growth of various cancer cells, including lung, breast, and colon cancer. In addition, the compound has been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
142010-67-1 |
|---|---|
Produktname |
Dai-tunicamine |
Molekularformel |
C20H32O10 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
5-[1,2-dihydroxy-3-(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)propyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C20H32O10/c1-18(2)25-11(8-21)13(26-18)12(23)9(22)7-10-14-15(28-19(3,4)27-14)16-17(24-10)30-20(5,6)29-16/h8-17,22-23H,7H2,1-6H3 |
InChI-Schlüssel |
DCBBUGKPMCTVKE-UHFFFAOYSA-N |
SMILES |
CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |
Kanonische SMILES |
CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |
Synonyme |
5-C-(6-deoxy-1,2-3,4-di-O-isopropylidene-D-galactopyranos-6-yl)-2,3-O-isopropylidene-D-pentofuranose DAI-tunicamine deaminotri-O-isopropylidene tunicamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



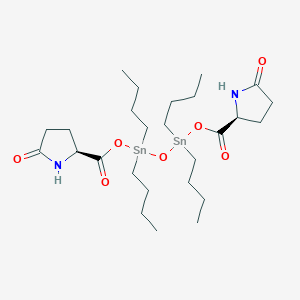


![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)

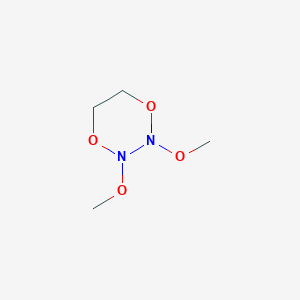

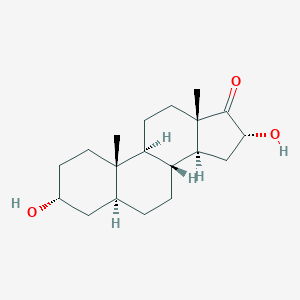

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)
